5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives, such as the one you mentioned, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .
Scientific Research Applications
Cognitive Deficits Treatment
A series of oxadiazole derivatives, closely related to the compound , were synthesized and evaluated as 5-hydroxytryptamine-4 receptor (5-HT4R) partial agonists for treating cognitive deficits associated with Alzheimer's disease. The compound known as Usmarapride showed significant potential by increasing neuroprotective soluble amyloid precursor protein alpha levels and demonstrating robust efficacy in nonclinical cognition models. These findings suggest a promising avenue for Alzheimer's treatment, with Usmarapride completing Phase 1 clinical studies without major safety concerns (Nirogi et al., 2021).
Antimicrobial Activities
Derivatives containing the 1,2,4-oxadiazole moiety have exhibited notable antimicrobial activities. For instance, certain 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include structural elements similar to the compound , have shown strong antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Krolenko et al., 2016).
Antioxidant Properties
A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity. Compound 2c emerged as the best radical scavenger among them, indicating that the 2,5-disubstituted-1,3,4-oxadiazole structure possesses antioxidant activity with varying mechanisms of action toward different free radicals. This highlights the potential of such compounds in oxidative stress-related disease treatment or prevention (Mallesha et al., 2014).
Anti-HIV-1 Activity
Some 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones showed promising in vitro activities against certain strains of bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, their antiviral activity against HIV-1 was evaluated, with compound 2 producing a significant reduction in viral replication at various concentrations. This suggests the potential for these compounds in treating infections and combating HIV-1 (El-Emam et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of EN300-333199 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of a piperidine ring, which is a common structural motif in many pharmaceuticals .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, suggesting that EN300-333199 could potentially influence multiple pathways .
Pharmacokinetics
The presence of a piperidine ring and methoxyethyl group may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Given the structural features of the compound, it may have a range of potential effects depending on the specific biological targets it interacts with .
Properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2.ClH/c1-10(2)11-15-12(18-16-11)13(6-9-17-3)4-7-14-8-5-13;/h10,14H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUKCYGMPDOQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2(CCNCC2)CCOC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.